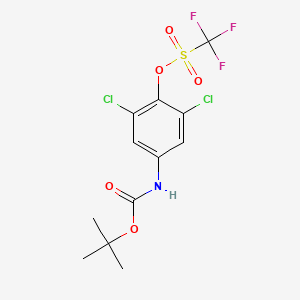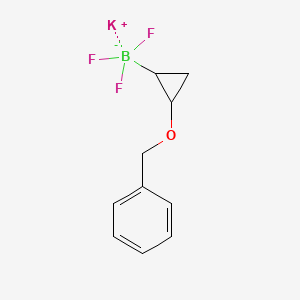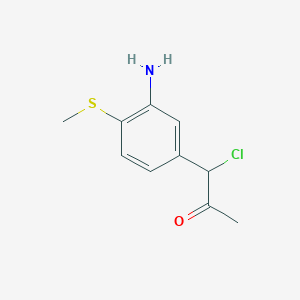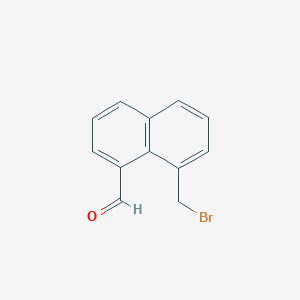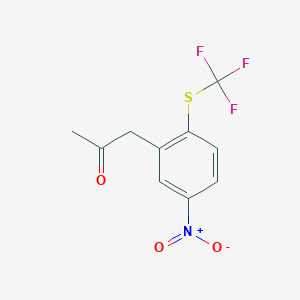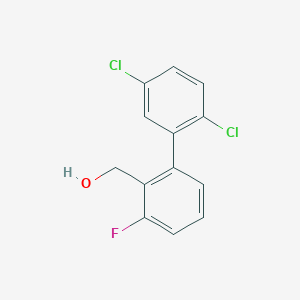
(2',5'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2’,5’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by two benzene rings connected by a single bond, with various substituents attached to the rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’,5’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol typically involves the following steps:
Halogenation: Introduction of chlorine and fluorine atoms to the biphenyl structure.
Methanol Addition: Introduction of the methanol group to the biphenyl structure.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Catalytic Reactions: Using catalysts to facilitate the halogenation and methanol addition.
Purification Processes: Techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove halogen atoms or reduce other functional groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Major Products Formed
Oxidized Derivatives: Such as quinones.
Reduced Derivatives: Such as dehalogenated biphenyls.
Substituted Derivatives: Depending on the nucleophile used.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Biology
Biochemical Studies: Used in studies to understand the interaction of halogenated biphenyls with biological systems.
Medicine
Pharmaceutical Research: Potential use in the development of new drugs due to its unique chemical properties.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (2’,5’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol would depend on its specific application. Generally, the presence of halogen atoms can influence the compound’s reactivity and interaction with other molecules. The methanol group can also play a role in hydrogen bonding and solubility.
類似化合物との比較
Similar Compounds
- (2’,5’-Dichloro-biphenyl-2-yl)-methanol
- (3-Fluoro-biphenyl-2-yl)-methanol
- (2’,5’-Dichloro-3-fluoro-biphenyl)
Uniqueness
(2’,5’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol is unique due to the specific combination of chlorine, fluorine, and methanol groups attached to the biphenyl structure
特性
分子式 |
C13H9Cl2FO |
|---|---|
分子量 |
271.11 g/mol |
IUPAC名 |
[2-(2,5-dichlorophenyl)-6-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-8-4-5-12(15)10(6-8)9-2-1-3-13(16)11(9)7-17/h1-6,17H,7H2 |
InChIキー |
DFJNJQITGPWFQQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)CO)C2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


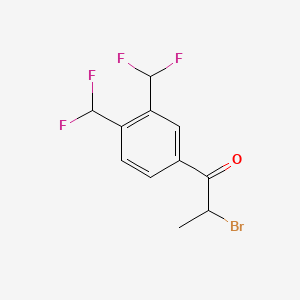



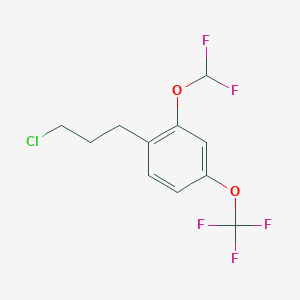
![(R)-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hcl](/img/structure/B14055876.png)
